molecular formula C11H16ClN B1428506 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 174784-36-2

1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

货号: B1428506
CAS 编号: 174784-36-2
分子量: 197.7 g/mol
InChI 键: AUMAJLSUMHXAOC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the broader exploration of tetrahydroisoquinoline compounds, which began with pioneering research in the early 20th century. The tetrahydroisoquinoline skeleton was first identified as a crucial structural motif in naturally occurring alkaloids, leading to systematic investigations of synthetic analogs. The methylboranes and related compounds were initially prepared by H. I. Schlesinger and A. O. Walker in the 1930s, establishing foundational synthetic methodologies that would later contribute to the development of substituted tetrahydroisoquinoline derivatives.

The specific compound 1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline was registered with the Chemical Abstracts Service under the identifier 41565-85-9 for the free base form, while the hydrochloride salt received the distinct identifier 174784-36-2. The compound's entry into chemical databases was documented with creation dates spanning from 2005 to 2006, reflecting the systematic cataloging of this molecular entity as research interest in tetrahydroisoquinoline derivatives intensified.

Research into this specific dimethyl-substituted derivative emerged from the recognition that structural modifications to the basic tetrahydroisoquinoline framework could significantly alter biological activity and pharmacological properties. The introduction of two methyl groups at the C1 position represented a strategic modification aimed at exploring structure-activity relationships within the tetrahydroisoquinoline family. This compound's development was further motivated by the understanding that tetrahydroisoquinoline derivatives serve as important scaffolds in natural products and pharmaceutically active compounds.

Property Value Reference
Free Base CAS Number 41565-85-9
Hydrochloride CAS Number 174784-36-2
First Database Entry 2005-2006
Chemical Classification Tetrahydroisoquinoline derivative

Importance in Tetrahydroisoquinoline Research

This compound occupies a pivotal position within tetrahydroisoquinoline research due to its unique structural characteristics and its utility as both a research tool and synthetic intermediate. The tetrahydroisoquinoline family represents one of the largest groups of alkaloids, exhibiting remarkable structural diversity and biological activity across numerous natural products. Within this extensive family, the 1,1-dimethyl derivative serves as a crucial model compound for understanding how specific substitution patterns influence molecular behavior and biological activity.

The compound's significance in tetrahydroisoquinoline research stems from its role as a conformationally restrained analog of phenethylamine and amphetamine structures. This structural relationship has made it valuable for investigating structure-activity relationships and understanding how cyclization affects pharmacological properties. Research has demonstrated that tetrahydroisoquinoline compounds can exhibit diverse biological activities against various infectious pathogens and neurodegenerative disorders, making systematic studies of derivatives like 1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline essential for advancing the field.

Recent comprehensive reviews have highlighted the medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs, emphasizing their biological activities and structure-activity relationship studies. These investigations have revealed that the tetrahydroisoquinoline heterocyclic scaffold has garnered significant attention in the scientific community, resulting in the development of novel analogs with potent biological activity. The 1,1-dimethyl derivative represents a key structure within this research landscape, providing insights into how dimethyl substitution at the quaternary carbon center affects overall molecular properties.

The compound has also proven valuable in synthetic methodology development. The tetrahydroisoquinoline skeleton is commonly encountered in pharmaceutical drugs, particularly quaternary ammonium muscle relaxants and other bioactive compounds. Studies of synthetic strategies for constructing the core scaffold have utilized 1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline as a target molecule, contributing to the advancement of synthetic organic chemistry methodologies.

Research Application Significance Reference
Structure-Activity Relationship Studies Model compound for understanding substitution effects
Synthetic Methodology Development Target for new synthetic approaches
Conformational Analysis Restrained analog studies
Natural Product Synthesis Scaffold for complex alkaloid synthesis

Significance in Medicinal Chemistry and Pharmaceutical Research

The medicinal chemistry significance of this compound extends across multiple therapeutic areas, reflecting the compound's potential as both a pharmacologically active entity and a synthetic precursor for drug development. Recent pharmaceutical research has identified tetrahydroisoquinoline derivatives as promising candidates for treating neurodegenerative disorders, particularly Alzheimer's disease, where they demonstrate remarkable lysosome-enhancing activities.

Comprehensive structure-activity relationship studies have revealed that compounds within the tetrahydroisoquinoline family can be optimized for specific therapeutic targets. A notable example includes the development of lead compound LH2-051, which features a tetrahydroisoquinoline scaffold and operates through a novel dopamine transporter-cyclin-dependent kinase 9-transcription factor EB regulation mechanism to promote transcription factor EB activation and lysosome biogenesis. This research has led to the synthesis of 47 new derivatives, with several compounds exhibiting remarkable lysosome-enhancing activities and excellent pharmacokinetic profiles with high brain penetration.

The compound's significance in pharmaceutical research is further underscored by its identification as an antineuroinflammatory agent, potentially reducing neuroinflammation associated with various neurological disorders. This property positions it as a valuable starting point for developing therapeutic interventions targeting inflammatory processes in the central nervous system. Research has demonstrated that modifications to the basic tetrahydroisoquinoline structure can enhance specific biological activities while maintaining favorable pharmaceutical properties.

Medicinal chemistry investigations have also explored the compound's role in neuroprotective applications. Studies have identified its potential neuroprotective effects and its candidacy for treating neurological disorders, highlighting the importance of the tetrahydroisoquinoline scaffold in neurotherapeutic development. The structural features of 1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline, particularly the quaternary carbon center created by the two methyl groups, contribute to its unique pharmacological profile and its utility as a medicinal chemistry building block.

The compound's pharmaceutical relevance is also evident in its classification within the broader context of isoquinoline alkaloids, which are known for their wide range of pharmacological effects. The systematic investigation of tetrahydroisoquinoline analogs has resulted in the identification of compounds with potent biological activities, contributing to the ongoing development of novel therapeutic agents. Recent advances in the total synthesis of tetrahydroisoquinoline natural products have further highlighted the importance of understanding synthetic approaches to these compounds for pharmaceutical applications.

Therapeutic Area Application Research Status Reference
Alzheimer's Disease Lysosome enhancement Preclinical candidates identified
Neuroinflammation Anti-inflammatory agent Under investigation
Neuroprotection Neuroprotective effects Research candidate
Synthetic Chemistry Pharmaceutical intermediate Established methodology

属性

IUPAC Name

1,1-dimethyl-3,4-dihydro-2H-isoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-11(2)10-6-4-3-5-9(10)7-8-12-11;/h3-6,12H,7-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMAJLSUMHXAOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2CCN1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Multi-Step Synthetic Route from 2-Bromophenethylamine

One of the established synthetic routes involves a four-step process starting from 2-bromophenethylamine, as detailed in ChemicalBook (2021):

Step Reagents and Conditions Description
1 Triethylamine, dichloromethane, 20 °C Initial amine protection and preparation
2 Potassium carbonate, (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride, 1,4-dioxane/water, 110 °C, inert atmosphere, 3 h Palladium-catalyzed cyclization forming tetrahydroisoquinoline ring
3 Hydrogen, trifluoromethanesulfonic acid, dichloromethane, 20 °C Hydrogenation and acid treatment to form methylated intermediate
4 Sodium hydroxide, methanol, 20 °C Final base treatment to yield the free base

This pathway emphasizes the use of palladium catalysis for ring closure and selective methylation steps to install the 1,1-dimethyl substitution pattern. The final product is isolated as the hydrochloride salt by subsequent acidification steps (ChemicalBook, 2021).

Synthesis via Ketoamide and Organomagnesium Compounds

A different approach utilizes ketoamide intermediates reacted with organomagnesium (Grignard) reagents to introduce substituents at the 1-position, followed by acid-catalyzed cyclization:

  • Ketoamides are first prepared and then treated with Grignard reagents to form 1,1-disubstituted intermediates.
  • Reduction with sodium borohydride in methanol yields hydroxyamides in 85–90% yields.
  • Cyclization is then promoted by catalytic amounts of p-toluenesulfonic acid to form the tetrahydroisoquinoline core with 1,1-dimethyl substitution.

This method offers high yields and the ability to vary substituents at the 1-position, enabling structural diversification for biological activity studies (PMC, 2011).

Catalytic Stereoselective Reduction of Dihydroisoquinolines

Recent advances include catalytic stereoselective reduction of 1-substituted-3,4-dihydroisoquinolines prepared via the Bischler–Napieralski reaction:

  • The 1-substituted dihydroisoquinolines are enantioselectively reduced using novel catalytic systems.
  • This approach allows for the preparation of chiral 1,1-disubstituted tetrahydroisoquinolines, including 1,1-dimethyl derivatives.
  • The method is valuable for producing enantiomerically enriched compounds with potential pharmaceutical applications (RSC, 2023).

Industrially Relevant Preparation of Isoquinoline Derivatives (Contextual Insight)

Although focused on 1-phenyl-1,2,3,4-tetrahydroisoquinoline, a patented industrial process provides insights applicable to 1,1-dimethyl derivatives:

  • The process involves aqueous-phase synthesis of N-(2-phenethyl) benzamide from phenethylamine and benzoyl chloride or benzoic acid without organic solvents, simplifying purification.
  • Cyclization is achieved using vanadium pentoxide and phosphorus oxychloride in benzene to form dihydroisoquinoline intermediates.
  • Subsequent reduction with sodium or potassium borohydride in alcoholic solvents yields the tetrahydroisoquinoline.
  • Advantages include high yields (~90%), high purity (>98%), reduced environmental impact, and simplified work-up (CN Patent, 2013).

This method's principles can be adapted for methyl-substituted analogs by modifying the starting materials and reagents accordingly.

Comparative Summary of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Palladium-catalyzed cyclization 2-Bromophenethylamine Pd catalyst, triethylamine, hydrogenation Not specified Multi-step, palladium catalysis critical
Ketoamide-Grignard approach Ketoamides + Grignard reagents NaBH4 reduction, PTSA cyclization 85–90 Allows structural variation at C-1
Catalytic stereoselective reduction 1-substituted dihydroisoquinolines Catalytic hydrogenation post Bischler–Napieralski Not specified Enantioselective synthesis of chiral compounds
Aqueous benzamide cyclization (industrial) Phenethylamine + benzoyl chloride V2O5, POCl3, NaBH4, aqueous medium ~90 Environmentally friendly, scalable

Detailed Research Findings and Notes

  • The palladium-catalyzed method requires inert atmosphere and precise temperature control to achieve ring closure and 1,1-dimethyl substitution.
  • The ketoamide-Grignard approach is advantageous for introducing diverse alkyl groups at the 1-position, with high yields and straightforward cyclization using p-toluenesulfonic acid.
  • Catalytic stereoselective reduction offers access to enantiomerically pure compounds, important for pharmaceutical applications.
  • Industrial aqueous-phase synthesis reduces organic solvent use, simplifies product isolation, and minimizes environmental impact.
  • The choice of method depends on desired scale, stereochemical requirements, and substitution patterns.

化学反应分析

Types of Reactions

1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, selenium dioxide.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Nitrones.

    Reduction: Decahydroisoquinoline derivatives.

    Substitution: N-alkylated or N-acylated tetrahydroisoquinoline derivatives.

科学研究应用

Chemistry

1MeTIQ serves as a building block in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for various chemical transformations:

  • Oxidation : Produces nitrones.
  • Reduction : Yields decahydroisoquinoline derivatives.
  • Substitution : Results in N-alkylated or N-acylated tetrahydroisoquinoline derivatives.

Biology

The compound is studied for its potential neuroprotective effects and interactions with neurotransmitter systems. Research indicates that 1MeTIQ may modulate dopamine and serotonin receptors, contributing to its neuroprotective properties against neurodegenerative diseases like Parkinson's disease . Additionally, it exhibits antineuroinflammatory effects , potentially reducing neuroinflammation associated with various neurological disorders.

Medicine

In medical research, 1MeTIQ is investigated for its therapeutic effects in treating conditions such as:

  • Neurodegenerative Diseases : It shows promise in managing symptoms of Parkinson's disease and diabetic neuropathic pain by restoring altered neurotransmitter concentrations .
  • Antimicrobial Properties : Studies suggest that tetrahydroisoquinoline derivatives can combat various infectious pathogens.

Pharmacokinetics

The pharmacokinetic profile of 1MeTIQ is influenced by its chemical structure:

  • Absorption and Distribution : The hydrochloride form enhances solubility in water, facilitating absorption into biological systems.
  • Metabolism : The compound undergoes metabolic transformations leading to various derivatives with distinct biological activities .

Neuroprotective Effects

A study demonstrated that acute treatment with 1MeTIQ ameliorated mechanical allodynia and thermal hyperalgesia in diabetic neuropathic pain models. It restored serotonin and dopamine levels in specific brain regions, indicating its potential for managing diabetic neuropathic pain .

Antimicrobial Research

Research into the antimicrobial properties of tetrahydroisoquinoline derivatives has shown effectiveness against several infectious pathogens. This highlights the compound's potential role in developing new treatments for infections .

作用机制

The mechanism of action of 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets and pathways:

相似化合物的比较

Key Properties

  • Chemical Formula: C₁₂H₁₈ClNO (based on structural analogs in ).
  • CAS Number : 2089255-60-5 (for 6,7-dimethoxy-1,1-dimethyl variant; see ).
Structural Analogs and Substitution Patterns

The pharmacological activity of tetrahydroisoquinolines is highly dependent on substitution patterns. Below is a comparison with key analogs:

Compound Substituents Key Activities Potency/Advantages
1,1-Dimethyl-1,2,3,4-THIQ·HCl 1,1-dimethyl Analgesic, anti-inflammatory, dopamine D2 receptor blocking 3.3× greater anti-inflammatory effect than diclofenac sodium at 0.5 mg/kg
1-(4’-Dimethylaminophenyl)-6,7-Dimethoxy-THIQ·HCl 4’-dimethylaminophenyl, 6,7-dimethoxy Analgesic, anti-inflammatory Superior to metamizole sodium and acetylsalicylic acid in thermal/chemical pain models
Papaverine 6,7-dimethoxy, no N-methylation Myotropic antispasmodic, vasodilator Lacks analgesic activity; limited to spasmolytic applications
Carnegine HCl (1,2-Dimethyl-6,7-Dimethoxy-THIQ·HCl) 1,2-dimethyl, 6,7-dimethoxy Sympathomimetic, bronchodilator Clinical use in respiratory disorders; distinct from 1,1-dimethyl isomer in receptor targeting
N-Methyl-Tetrahydroisoquinolines N-methylation Neurotoxic (dopaminergic neuron degeneration) Structurally analogous to MPTP; implicated in Parkinson’s disease pathways
Pharmacological Activity
  • Analgesic and Anti-inflammatory Effects: The 1,1-dimethyl derivative demonstrates potent activity in models of acute inflammatory arthritis and thermal/chemical pain, outperforming diclofenac sodium (3.3× efficacy at 0.5 mg/kg) . In contrast, 1-(4’-dimethylaminophenyl)-6,7-dimethoxy-THIQ·HCl shows broader anti-inflammatory applications but lacks clinical safety data .
  • Anticonvulsant and Neuroactive Properties: 1,1-Dialkyl-THIQs (e.g., (+)-FR115427) exhibit anticonvulsant activity via NMDA receptor antagonism, protecting against hippocampal neuronal degeneration . N-Methyl-THIQs, however, are neurotoxic due to oxidation into isoquinolinium ions, which impair mitochondrial function in dopaminergic neurons .
  • Dopamine Receptor Modulation :

    • 1,1-Dimethyl-THIQ derivatives show selective dopamine D2 receptor antagonism, making them candidates for antipsychotic drug development .
    • Carnegine HCl (1,2-dimethyl) exhibits sympathomimetic effects, highlighting the importance of substituent positioning .

生物活性

1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (1MeTIQ) is a chemical compound recognized for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C₁₁H₁₆ClN
  • Molecular Weight : 197.71 g/mol
  • Structure : The compound features a bicyclic structure characteristic of tetrahydroisoquinolines, with specific methylation that influences its biological properties.

1MeTIQ interacts with various biological targets and pathways:

  • Neurotransmitter Modulation : It is believed to modulate dopamine and serotonin receptors, which may account for its neuroprotective effects against neurodegenerative diseases such as Parkinson's disease.
  • Antineuroinflammatory Effects : The compound has been identified as an antineuroinflammatory agent, potentially reducing neuroinflammation associated with various neurological disorders.

Biological Activities

1MeTIQ exhibits several notable biological activities:

  • Neuroprotective Effects : Studies suggest that 1MeTIQ can protect dopaminergic neurons, as evidenced by reduced neuronal damage in animal models.
  • Antimicrobial Properties : Research indicates that tetrahydroisoquinoline derivatives can combat various infectious pathogens, highlighting the compound's potential in treating infections.
  • Pharmacological Potential : Its structural analogs have been studied for their effects on neurotransmitter systems and their implications in drug development for neurological conditions.

Pharmacokinetics

The pharmacokinetic profile of 1MeTIQ is influenced by its chemical structure:

  • Absorption and Distribution : The hydrochloride form enhances solubility in water, facilitating absorption into biological systems.
  • Metabolism : The compound undergoes metabolic transformations that can lead to various derivatives with distinct biological activities. For instance, oxidation can yield nitrones while reduction can produce decahydroisoquinoline derivatives.

Study on Neuroprotective Effects

A significant study investigated the effects of chronic administration of 1MeTIQ in rat models. Results indicated a mild but significant decrease in striatal dopamine concentrations, suggesting potential neurotoxic effects at high doses. However, lower doses exhibited protective effects against neurodegeneration .

Analytical Method Development

Research utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been pivotal in analyzing the presence of 1MeTIQ in biological samples. This method demonstrated high specificity and sensitivity for detecting the compound in human blood and post-mortem tissues .

Comparative Analysis of Similar Compounds

Compound NameStructureUnique Features
1-Methyl-1,2,3,4-tetrahydroisoquinolineC₁₁H₁₅NLacks one methyl group; exhibits different biological activity.
TetrahydroisoquinolineC₉H₉NParent structure; broader range of derivatives available.
6-Methoxy-1,2,3,4-tetrahydroisoquinolineC₁₂H₁₅NOContains methoxy group; potential differences in solubility and reactivity.

The unique methylation pattern of 1MeTIQ differentiates it from other tetrahydroisoquinoline derivatives and enhances its pharmacological profile.

常见问题

Q. How can researchers optimize the synthesis of 1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride to improve yield and purity?

  • Methodological Answer : Synthesis optimization often involves modifying reaction conditions such as temperature, solvent systems (e.g., ethanol or methanol for solubility), and stoichiometry of reagents. For example, reductive amination using sodium cyanoborohydride in acidic media has been effective for similar tetrahydroisoquinoline derivatives . Chromatographic purification (e.g., reverse-phase HPLC) and recrystallization in ethanol/water mixtures can enhance purity. Characterization via 1H^1H-NMR and LC-MS is critical to confirm structural integrity and monitor byproducts .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Structural Confirmation : Use 1H^1H-NMR and 13C^{13}C-NMR to verify methyl group positions and aromatic proton environments.
  • Purity Assessment : High-resolution mass spectrometry (HRMS) and HPLC (with UV detection at 254 nm) ensure >95% purity.
  • Stability Studies : Accelerated stability testing under varying pH (e.g., 3–9) and temperatures (25–40°C) can identify degradation pathways .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability is influenced by humidity, light, and temperature. Store lyophilized powder at -20°C in amber vials under argon to prevent oxidation. Aqueous solutions should be prepared fresh due to hydrolysis risks. Monitor degradation via LC-MS every 3–6 months; common degradation products include demethylated analogs or oxidation byproducts .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of 1,1-dimethyl-tetrahydroisoquinoline derivatives?

  • Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., cell lines, concentrations). Systematic meta-analysis of published data, coupled with standardized in vitro assays (e.g., dose-response curves in SH-SY5Y neuronal cells), can clarify structure-activity relationships (SAR). For example, methylation at the 1-position may enhance blood-brain barrier permeability but reduce affinity for monoamine transporters compared to non-methylated analogs .

Q. How can computational modeling predict the neurotoxic potential of 1,1-dimethyl-tetrahydroisoquinoline derivatives?

  • Methodological Answer : Molecular docking studies (using tools like AutoDock Vina) can assess binding to dopamine transporters (DAT) or mitochondrial Complex I, implicated in MPTP-like neurotoxicity . Compare the compound’s electron distribution (via DFT calculations) to known neurotoxins like MPTP. Validate predictions with in vitro mitochondrial respiration assays (Seahorse Analyzer) and in vivo zebrafish models .

Q. What experimental designs are recommended for studying the compound’s pharmacokinetics in preclinical models?

  • Methodological Answer :
  • Absorption/Distribution : Administer via intravenous (IV) and oral routes in rodents, with plasma sampling over 24h. Use LC-MS/MS to quantify parent compound and metabolites (e.g., demethylated forms).
  • Metabolism : Incubate with liver microsomes (human/rodent) to identify CYP450-mediated pathways.
  • Excretion : Radiolabel the compound (e.g., 14C^{14}C-methyl groups) to track urinary/fecal elimination .

Q. How does alkyl chain length at the 1-position influence biological activity in tetrahydroisoquinoline derivatives?

  • Methodological Answer : Synthesize analogs with varying alkyl chains (C1–C6) and compare:
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa).
  • Antimicrobial Activity : MIC values against Gram-positive bacteria (e.g., S. aureus).
    Data indicate that longer chains (C3–C6) enhance membrane disruption but reduce solubility, requiring formulation adjustments (e.g., PEGylation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 2
Reactant of Route 2
1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。